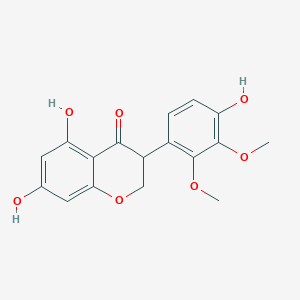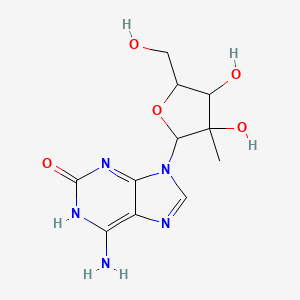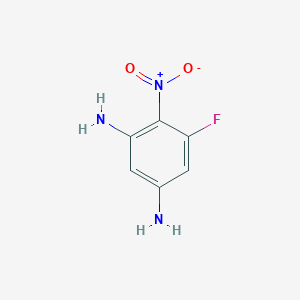
(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid” is a complex compound with a unique structure. Its core features substituents that can be attached in various ways, leading to exceptional chemical properties. Notably, in water, it exhibits a remarkably low pKa value of approximately 4.9. The C5 position readily participates in electrophilic substitution reactions, while the C4 and C6 positions are susceptible to nucleophilic attack .
準備方法
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common approach involves the protection of the amino groups (using Boc and Cbz protecting groups) followed by coupling reactions to introduce the desired substituents. These reactions often employ reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation.
Industrial Production:: While industrial-scale production methods may vary, they typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
化学反応の分析
Reaction Types::
Electrophilic Substitution: The C5 position readily undergoes electrophilic substitution reactions.
Nucleophilic Attack: The C4 and C6 positions are susceptible to nucleophilic attack.
Boc Deprotection: TFA (trifluoroacetic acid) or HCl in organic solvents.
Cbz Deprotection: H2/Pd-C (hydrogenation over palladium catalyst).
Amide Bond Formation: DCC, HATU, or other coupling reagents.
Major Products:: The major products depend on the specific substituents introduced during synthesis.
科学的研究の応用
“(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid” finds applications in various fields:
Chemistry: As a versatile building block for peptide synthesis.
Biology: In the design of bioactive peptides and peptidomimetics.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: As a precursor for specialty chemicals.
作用機序
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or pathways relevant to its intended function (e.g., enzyme inhibition, receptor binding, or structural modification).
類似化合物との比較
While there are no direct analogs to “(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid,” its uniqueness lies in its combination of protecting groups and amino acid functionality. Similar compounds include other protected amino acids and peptidomimetics.
特性
分子式 |
C18H26N2O6 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
(3S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-10-9-14(11-15(21)22)20-17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
InChIキー |
YFZYKTOECORXPN-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)



![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)





![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)



